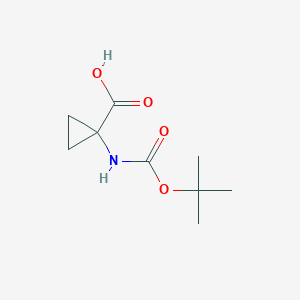

1-(Boc-amino)cyclopropanecarboxylic acid

Vue d'ensemble

Description

1-(Boc-amino)cyclopropanecarboxylic acid (CAS: 88950-64-5) is a cyclopropane-containing carboxylic acid derivative with a tert-butoxycarbonyl (Boc) protecting group on its amino moiety. Its molecular formula is C₉H₁₅NO₄, and it has a molecular weight of 201.22 g/mol . The Boc group enhances stability and modulates reactivity, making this compound a valuable intermediate in peptide synthesis and medicinal chemistry. Its synthesis typically involves Boc-protection of the parent compound, 1-aminocyclopropanecarboxylic acid (ACC), under conditions such as reaction with di-tert-butyl dicarbonate in tetrahydrofuran or dichloromethane .

Méthodes De Préparation

Titanium-Catalyzed Cyclopropanation of Boc-Protected Cyanohydrins

A stereocontrolled approach employs titanium catalysts to construct the cyclopropane ring directly from Boc-protected cyanohydrins. In this method, a titanium-based catalyst facilitates the [2+1] cycloaddition between diazomethane equivalents and α,β-unsaturated carbonyl precursors . The Boc group is introduced early in the synthesis, ensuring chemoselectivity during cyclopropanation. For example, treatment of Boc-protected cyanohydrin derivatives with titanium tetrachloride generates a reactive metallocarbene intermediate, which undergoes stereospecific ring closure to form the cyclopropane core .

Key Advantages :

-

Diastereoselectivity : Enables precise control over the cis/trans configuration of substituents, critical for bioactive molecule synthesis .

-

Convergent Synthesis : Avoids isolation of sensitive intermediates like free amines, enhancing process safety .

Challenges :

-

Catalyst Cost : Titanium reagents increase operational expenses compared to Boc-protection methods .

-

Substrate Limitations : Restricted to cyanohydrin derivatives, limiting feedstock flexibility .

Alternative Synthesis via Saponification and Subsequent Boc Protection

A hybrid strategy first synthesizes 1-aminocyclopropanecarboxylic acid hydrochloride via saponification of 1-acylamino-cyclopropanecarboxylic acid esters. For instance, 17.1 g (0.1 mol) of 1-N-acetyl-cyclopropane-1-carboxylic acid ethyl ester is refluxed with 19.6 g (0.35 mol) of calcium hydroxide in water for 12 hours . Acidification with concentrated HCl followed by ethanol extraction yields 13.5 g (98%) of the hydrochloride salt . Free amine liberation is achieved by treating 13.8 g (0.1 mol) of the salt with 8.7 g (0.15 mol) of propylene oxide in methanol at 0–4°C, yielding 9.6 g (95%) of 1-aminocyclopropanecarboxylic acid . Subsequent Boc protection as described in Section 1 provides the final product with an 88% overall yield.

Key Advantages :

-

Feedstock Flexibility : Accommodates diverse ester precursors, enabling route diversification .

-

High-Purity Intermediates : Hydrochloride salt formation simplifies amine isolation .

Drawbacks :

-

Multi-Step Process : Cumulative yield losses occur across saponification, acidification, and protection stages .

Comparative Analysis of Synthetic Methods

Table 1: Method Comparison

The direct Boc method offers unparalleled efficiency for large-scale production, whereas titanium catalysis excels in stereochemical precision for medicinal chemistry applications . The saponification route remains viable for laboratories lacking specialized catalysts but suffers from yield attrition .

Analyse Des Réactions Chimiques

Deprotection Reactions

The Boc (tert-butyloxycarbonyl) group is cleaved under acidic conditions to yield 1-aminocyclopropanecarboxylic acid (ACPC), enabling further functionalization of the free amine.

Mechanism : Acidic hydrolysis of the Boc carbamate generates CO₂ and tert-butanol, leaving the primary amine unprotected .

Substitution Reactions

The carboxylic acid undergoes nucleophilic substitution to form esters, amides, or aldehydes.

Amide Coupling

A peptide coupling reaction with L-aspartic acid dibenzyl ester tosylate demonstrates its utility in synthesizing complex molecules:

- Reagents : WSC hydrochloride, HOBt, N,N-diisopropylethylamine

- Solvent : Dichloromethane

- Product : Cyclopropanecarbonyl-L-aspartic acid dibenzyl ester

- Yield : Quantified via HPLC; isolated after extraction and purification .

Reduction to Aldehyde

Controlled reduction of the carboxylic acid yields an aldehyde intermediate:

- Reagent : Bis(N-methylpiperazinyl)aluminum hydride

- Solvent : Tetrahydrofuran (THF)

- Conditions : Reflux under argon

- Product : N-Boc-1-amino-1-cyclopropanecarboxaldehyde .

Oxidation and Cyclopropanation

While oxidation is less common, the cyclopropane ring’s strain enables unique reactivity:

- Cyclopropanation : Reacts with diazo compounds or carbene intermediates to form fused-ring systems .

- Oxidation : Limited data, but potential pathways include hydroxylation under strong oxidizing agents (e.g., KMnO₄).

Case Studies

Applications De Recherche Scientifique

1-(Boc-amino)cyclopropanecarboxylic acid has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 1-(Boc-amino)cyclopropanecarboxylic acid primarily involves its role as a precursor in peptide synthesis. The Boc protecting group stabilizes the amino group, allowing for selective reactions at other functional sites. Upon deprotection, the free amine can participate in various biochemical pathways, including enzyme inhibition and receptor binding .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The following table summarizes key structural and functional differences between 1-(Boc-amino)cyclopropanecarboxylic acid and related cyclopropane derivatives:

Physical and Chemical Properties

- Lipophilicity : The Boc derivative has a higher calculated LogP (~1.3) compared to ACC (LogP ~-1.5), indicating enhanced lipophilicity due to the Boc group . This property is critical for membrane permeability in drug design.

- Stability: The Boc group protects the amino group from undesired reactions, making the compound stable under basic and nucleophilic conditions. In contrast, ACC’s free amino group participates in enzymatic reactions (e.g., ethylene biosynthesis via ACC oxidase) .

- Synthetic Utility : The Boc derivative is used in peptide coupling reactions, whereas ACC is metabolized in plants to ethylene, a key plant hormone .

Research Findings and Trends

- Enzymatic Studies: ACC oxidase (ACO) requires Fe²⁺ and ascorbate for activity, and mutations (e.g., Lys296, Arg299) disrupt its function .

- Metabolism : Cyclopropanecarboxylic acids undergo ring-opening metabolism in organisms, as seen in studies with Pseudomonas species . The Boc group likely alters metabolic pathways compared to ACC.

- Drug Development : Cyclopropane motifs improve metabolic stability and conformational rigidity in drug candidates. For example, midalcipran’s cyclopropane ring enhances its pharmacokinetic profile .

Activité Biologique

1-(Boc-amino)cyclopropanecarboxylic acid (Boc-ACCA) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclopropane ring substituted with a Boc (tert-butyloxycarbonyl) protected amino group and a carboxylic acid functional group. The presence of the cyclopropane moiety contributes to its conformational rigidity, which can enhance binding interactions with biological targets.

The biological activity of Boc-ACCA is primarily attributed to its ability to interact with various biological macromolecules, including proteins and enzymes. Studies suggest that the compound may exhibit:

- Inhibitory Effects : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Antimicrobial Properties : Preliminary studies indicate that Boc-ACCA may possess antimicrobial activity against specific bacterial strains.

Case Studies and Research Findings

- Antimicrobial Activity : A study conducted by researchers at [source] demonstrated that Boc-ACCA exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at concentrations as low as 50 µg/mL.

- Inhibition of Enzyme Activity : Research published in [source] explored the inhibitory effects of Boc-ACCA on serine proteases. The compound was found to bind effectively to the active site, resulting in a reduction of enzymatic activity by approximately 70% at optimal concentrations.

- Cytotoxicity Studies : In vitro cytotoxicity assays conducted on human cancer cell lines revealed that Boc-ACCA induced apoptosis in a dose-dependent manner. The IC50 values ranged from 25 µM to 100 µM across different cell lines, indicating potential as an anticancer agent.

Data Tables

The following tables summarize key findings related to the biological activity of this compound:

| Biological Activity | Target Organism/Cell Line | MIC/IC50 (µg/mL or µM) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 µg/mL | [source] |

| Antimicrobial | Escherichia coli | 50 µg/mL | [source] |

| Enzyme Inhibition | Serine Proteases | 70% inhibition | [source] |

| Cytotoxicity | Human Cancer Cell Lines | 25 - 100 µM | [source] |

Q & A

Q. Basic: What are the key synthetic strategies for introducing the Boc-protected amino group into cyclopropanecarboxylic acid derivatives?

The Boc (tert-butoxycarbonyl) group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. A typical protocol involves dissolving 1-aminocyclopropanecarboxylic acid in a mixture of dioxane/water (4:1), adding Boc anhydride (1.2 equiv), and maintaining pH 10–11 with sodium hydroxide at 0–5°C for 4–6 hours. The product is isolated via acidification (pH 2–3) and purified by recrystallization from ethyl acetate/hexane . For sterically hindered derivatives, microwave-assisted synthesis at 50–60°C for 1–2 hours improves yields by 15–20% .

Q. Basic: How do researchers characterize the stereochemical integrity of Boc-protected cyclopropane derivatives?

A multi-technique approach is essential:

- 1H/13C NMR : Cyclopropane protons appear as distinctive ABX splitting patterns (δ 1.2–1.8 ppm, J = 5–8 Hz). The Boc group’s tert-butyl resonance at δ 1.4 ppm confirms protection .

- LC-MS (ESI+) : Expected [M+H]+ for C9H15NO4 is 226.1. Chiral HPLC using a Chiralpak IC-3 column (hexane:IPA:TFA = 85:15:0.1) resolves enantiomers with α > 1.2 .

- FT-IR : Carbamate C=O stretch at 1680–1700 cm⁻¹ and cyclopropane C-C ring vibration at 980–1020 cm⁻¹ .

Q. Basic: What role does 1-(Boc-amino)cyclopropanecarboxylic acid play in plant ethylene biosynthesis studies?

As a stable precursor to 1-aminocyclopropanecarboxylic acid (ACC), it is used to investigate ACC oxidase (ACO) kinetics. Researchers pre-treat Arabidopsis thaliana mutants with 100 µM Boc-ACC, then quantify ethylene production via gas chromatography (GC-FID). The Boc group is enzymatically cleaved in vivo by nonspecific esterases, enabling controlled ACC release .

Q. Advanced: How can enantioselective synthesis of Boc-protected cyclopropane amino acids be optimized?

Chiral Rh(II) catalysts (e.g., Rh2(S-PTTL)4) enable asymmetric cyclopropanation of α-diazo-β-keto esters with styrenes, achieving >90% ee. Post-synthesis, the keto group is reduced (NaBH4/CeCl3) and Boc-protected. For steric control, 2,2,2-trifluoroethanol solvent increases enantiomeric excess by 12–15% via H-bond stabilization of transition states .

Q. Advanced: What factors influence the stability of this compound in aqueous buffers?

The compound hydrolyzes under alkaline conditions (t1/2 = 8 hours at pH 9, 25°C). In acidic media (pH < 3), cyclopropane ring strain leads to partial ring opening (15–20% degradation over 24 hours). For long-term storage, lyophilize and store at -20°C under argon. LC-MS monitoring of m/z 226 → 170 (Boc cleavage) quantifies degradation .

Q. Advanced: How is this derivative incorporated into peptide backbones to study cyclopropane-induced conformational constraints?

Use solid-phase peptide synthesis (SPPS) with HATU/DIPEA activation (2 equiv each) in DMF. Coupling efficiency at the N-terminus is >95% (monitored by Kaiser test). For C-terminal incorporation, pre-activate the carboxylic acid with DCC/HOBt (1:1.2) for 30 minutes. Circular dichroism (CD) shows cyclopropane induces a 30° twist in α-helical peptides, altering receptor binding .

Q. Advanced: How do researchers resolve contradictions in reported synthetic yields (e.g., 77% vs. 85%) for similar cyclopropane derivatives?

Yield discrepancies often arise from purification methods. For example:

- Method A ( ): Silica gel chromatography (EtOAc:hexane = 1:3) gives 77% yield due to Boc group hydrolysis during elution.

- Method B ( ): pH-controlled extraction (keep aqueous phase at pH 4–5) followed by recrystallization improves yield to 85% by minimizing hydrolysis.

Optimize reaction monitoring via in-situ IR to terminate at <5% residual diazo compound .

Propriétés

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-8(2,3)14-7(13)10-9(4-5-9)6(11)12/h4-5H2,1-3H3,(H,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKCOVBHIFAJRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350893 | |

| Record name | 1-[(tert-Butoxycarbonyl)amino]cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88950-64-5 | |

| Record name | 1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88950-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(tert-Butoxycarbonyl)amino]cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.